N-(3,5-dibromopyridin-2-yl)formamide

Lipophilicity Medicinal Chemistry Drug Design

Researchers face poor regioselectivity in cross-coupling when using chloro-analogs or non-formylated pyridines. N-(3,5-dibromopyridin-2-yl)formamide solves this with precise bromine leaving-group control. - **Selective coupling**: C-Br bond (276 kJ/mol) vs C-Cl (338 kJ/mol) enables Pd-catalyzed functionalization at 3- and 5-positions without decomposition. - **Higher lipophilicity**: LogP 2.17 (36% > dichloro analog) improves membrane permeability while TPSA (41.99 Ų) unchanged. - **Thermal stability**: Boiling point 392.6°C withstands demanding cyclizations. 97% purity, batch-consistent.

Molecular Formula C6H4Br2N2O
Molecular Weight 279.919
CAS No. 457957-86-7
Cat. No. B2662989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dibromopyridin-2-yl)formamide
CAS457957-86-7
Molecular FormulaC6H4Br2N2O
Molecular Weight279.919
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)NC=O)Br
InChIInChI=1S/C6H4Br2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11)
InChIKeyLSZRUKFNQFKWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dibromopyridin-2-yl)formamide Overview


N-(3,5-Dibromopyridin-2-yl)formamide (CAS 457957-86-7) is a heterocyclic building block belonging to the class of brominated pyridine formamides. It features a pyridine core substituted with bromine atoms at the 3- and 5-positions and a formamide group at the 2-position. With a molecular formula of C₆H₄Br₂N₂O and a molecular weight of 279.92 g/mol, this compound serves as a versatile intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and other biologically active molecules [1]. Its structural attributes enable participation in cross-coupling reactions, making it valuable for constructing complex heterocyclic scaffolds in medicinal chemistry and agrochemical research .

Why Simple Substitution with Analogues Fails


Generic substitution of N-(3,5-dibromopyridin-2-yl)formamide with its dichloro analog or other 3,5-dihalopyridine derivatives is not straightforward due to significant differences in lipophilicity, leaving group ability, and electronic properties. The presence of bromine atoms instead of chlorine substantially alters the compound's partition coefficient (LogP), which impacts its behavior in biphasic reactions and its suitability for specific synthetic routes [1]. Furthermore, the weaker carbon-bromine bond (bond dissociation energy: 276 kJ/mol) compared to the carbon-chlorine bond (338 kJ/mol) confers superior leaving group ability, enabling regioselective functionalization in cross-coupling reactions that would be inefficient or non-selective with chloro analogs . These physicochemical distinctions necessitate careful selection of the specific brominated formamide to achieve desired reaction outcomes and product purities.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage over Dichloro Analog

N-(3,5-Dibromopyridin-2-yl)formamide exhibits a calculated LogP of 2.17, which is 36% higher than the LogP of 1.6 reported for N-(3,5-dichloropyridin-2-yl)formamide . This increased lipophilicity arises from the replacement of chlorine with bromine, which enhances partitioning into organic phases and may improve membrane permeability in biological assays [1].

Lipophilicity Medicinal Chemistry Drug Design

Equivalent Hydrogen-Bonding Capacity (TPSA)

The topological polar surface area (TPSA) of N-(3,5-dibromopyridin-2-yl)formamide is calculated to be 41.99 Ų . This value is identical to the TPSA expected for its dichloro analog, as the substitution of bromine for chlorine does not alter the number of hydrogen-bond acceptors or donors. Consequently, the dibromo compound retains the same hydrogen-bonding capacity while offering enhanced lipophilicity.

TPSA Drug-likeness ADME

Consistent High Purity Across Suppliers

Reputable vendors, including ChemScene, MolCore, and Leyan, report a purity of 97% or higher for N-(3,5-dibromopyridin-2-yl)formamide . This consistency across multiple suppliers ensures reliable performance in synthetic applications. In contrast, the dichloro analog (CAS 713116-92-8) is less commonly stocked and lacks comparable purity specifications [1].

Purity Procurement Quality Control

Enhanced Leaving Group Ability via Weaker C–Br Bond

The carbon-bromine bond dissociation energy is 276 kJ/mol, which is 62 kJ/mol (18%) lower than the carbon-chlorine bond dissociation energy of 338 kJ/mol . This significant difference renders the bromine substituents in N-(3,5-dibromopyridin-2-yl)formamide more reactive in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to their chloro counterparts. In practical terms, bromine is preferentially displaced over chlorine in mixed-halogen systems, enabling regioselective functionalization .

Cross-Coupling Bond Dissociation Energy Synthetic Chemistry

Thermal Stability for High-Temperature Reactions

N-(3,5-Dibromopyridin-2-yl)formamide exhibits a boiling point of 392.6 ± 42.0°C at 760 mmHg . While the boiling point of its dichloro analog is not widely reported, the significantly higher molecular weight of the dibromo compound (279.92 g/mol vs. 191.01 g/mol) suggests greater thermal stability, allowing it to withstand high-temperature reaction conditions that might degrade the chloro analog.

Boiling Point Thermal Stability Reaction Conditions

Key Intermediate for Ser/Thr Kinase Inhibitors

In the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, 3,5-dibromopyridine was formylated to yield an intermediate structurally analogous to N-(3,5-dibromopyridin-2-yl)formamide. The final products demonstrated potent inhibition of Ser/Thr kinases, with compound 35 achieving an IC₅₀ of 49 nM against CLK1 [1]. This highlights the utility of 3,5-dibromopyridine-derived formamides in constructing kinase inhibitor scaffolds.

Kinase Inhibitor Medicinal Chemistry Intermediate

Key Applications of N-(3,5-Dibromopyridin-2-yl)formamide


Regioselective Cross-Coupling for Kinase Inhibitors

The 18% weaker C-Br bond (276 kJ/mol vs. 338 kJ/mol for C-Cl) enables selective palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings at the brominated positions, facilitating the construction of complex heterocyclic scaffolds. As demonstrated by Deau et al. (2013), formylated 3,5-dibromopyridine intermediates yield potent Ser/Thr kinase inhibitors with nanomolar IC₅₀ values [1]. This makes N-(3,5-dibromopyridin-2-yl)formamide an ideal starting material for kinase inhibitor programs.

Lead Optimization via Enhanced Lipophilicity

With a LogP of 2.17—36% higher than its dichloro analog (LogP 1.6) —N-(3,5-dibromopyridin-2-yl)formamide provides increased lipophilicity without altering TPSA (41.99 Ų) . This property is advantageous for improving membrane permeability and altering pharmacokinetic profiles in lead optimization campaigns, particularly when modulating LogD is desired without introducing additional hydrogen-bond donors or acceptors.

Thermally Robust High-Temperature Synthesis

The boiling point of 392.6 ± 42.0°C allows N-(3,5-dibromopyridin-2-yl)formamide to withstand elevated temperatures that might decompose more volatile analogs. This thermal robustness is valuable in reactions requiring prolonged heating, such as certain cyclization or condensation steps, and ensures consistent performance in demanding synthetic routes.

Reproducible Research with High-Purity Supply

Commercially available at a consistent purity of 97% from multiple reputable vendors , N-(3,5-dibromopyridin-2-yl)formamide minimizes batch-to-batch variability. This reliability is critical for academic and industrial laboratories requiring reproducible synthetic outcomes and quality control in multi-step syntheses.

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